![molecular formula C9H7N3O2S B1266481 5-(1,3-苯并二氧杂环-5-基)-1,3,4-噻二唑-2-胺 CAS No. 28004-60-6](/img/structure/B1266481.png)
5-(1,3-苯并二氧杂环-5-基)-1,3,4-噻二唑-2-胺
描述
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine (BDTDA) is a heterocyclic compound that has been studied for a variety of applications. It is a member of the thiadiazole family of compounds, which are known for their broad range of biological activities. BDTDA has been studied as a potential drug target, as well as for its potential applications in the fields of biochemistry and physiology.
科学研究应用
Anticancer Applications
The compound “5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine” appears to have potential applications in the field of cancer research. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
This compound can also be used in structure-activity relationship studies. A detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Drug Design and Synthesis
The compound “5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine” can be used as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGXVMFPLXUDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182289 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
28004-60-6 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Were any specific 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives identified as particularly potent in the study?
A: Yes, the study identified compounds 4c and 4d as the most potent derivatives against human breast adenocarcinoma (MCF-7) cells, exhibiting IC50 values of 1.03 and 2.81 µg/ml, respectively []. Compound 4d also showed activity against Vero cells, a cell line often used in antiviral research, with an IC50 of 31.81 µg/ml []. These findings suggest that modifications at specific positions of the 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine scaffold can significantly influence anticancer potency.
Q2: What further research is needed to explore the therapeutic potential of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives?
A: While the in vitro and in vivo results are promising, further investigation is necessary to fully understand the pharmacokinetic and pharmacodynamic properties of these compounds []. This includes studying their absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, exploring the long-term safety and potential toxicity of these compounds is crucial before clinical development. Evaluating their efficacy in other cancer models and investigating potential resistance mechanisms will also provide valuable insights into their therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。